molecular formula C6H3Br2F B1585839 1,2-Dibromo-4-fluorobenzene CAS No. 2369-37-1

1,2-Dibromo-4-fluorobenzene

Cat. No. B1585839
CAS RN: 2369-37-1
M. Wt: 253.89 g/mol
InChI Key: RNTGKISRXVFIIP-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-fluorobenzene is a chemical compound used in laboratory settings . It is also known as 1,2-dibromo-4-fluorobenzene .


Molecular Structure Analysis

The molecular formula of 1,2-Dibromo-4-fluorobenzene is C6H3Br2F . The molecular weight is 253.89 . The structure is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

The Suzuki-Miyaura reaction of a related compound, 1,4-dibromo-2-fluorobenzene, with arylboronic acids yields fluorinated para-terphenyls . 4-Bromofluorobenzene, another related compound, forms a Grignard reagent used in the synthesis of 4-fluorophenyl containing compounds .


Physical And Chemical Properties Analysis

1,2-Dibromo-4-fluorobenzene is a liquid at 20 degrees Celsius . It has a density of 2.0±0.1 g/cm3 , a boiling point of 219.7±20.0 °C at 760 mmHg , and a melting point of 162-164°C . The flash point is 86.7±21.8 °C .

Scientific Research Applications

Organometallic Chemistry and Catalysis

1,2-Dibromo-4-fluorobenzene, as part of the fluorobenzene family, is recognized for its role in organometallic chemistry and transition-metal-based catalysis. Fluorobenzenes like 1,2-Dibromo-4-fluorobenzene bind weakly to metal centers due to the presence of fluorine substituents, making them suitable as non-coordinating solvents or easily displaced ligands. They are used in well-defined complexes and in catalytic reactions involving C-H and C-F bond activation, thus providing opportunities for exploitation in contemporary organic synthesis (Pike, Crimmin, & Chaplin, 2017).

Synthesis of Various Organic Compounds

1,2-Dibromo-4-fluorobenzene serves as a valuable precursor for numerous organic transformations. Its derivatives, such as 1,2-Dibromo-3-iodobenzene and 1,2-dibromo-4-iodobenzene, are intermediates in syntheses involving regioselective bromination, ortho-metalation, and halogen/metal permutations. These compounds are integral in creating synthetically valuable benzynes (Diemer, Leroux, & Colobert, 2011).

Spectroscopic Investigations

In spectroscopy, 1,2-Dibromo-4-fluorobenzene is studied for its vibrational properties. Research has been conducted using Fourier Transform Infrared (FTIR) and Raman spectroscopy to investigate its vibrational characteristics, aiding in the understanding of molecular behavior and interactions (Ilango et al., 2008).

Biodegradation Studies

The compound's derivatives, such as difluorobenzenes, are studied for their biodegradation properties. The microbial strain Labrys portucalensis has shown the capability to degrade and defluorinate certain difluorobenzenes, suggesting potential applications in environmental remediation (Moreira, Amorim, Carvalho, & Castro, 2009).

Crystal Structure Analysis

1,2-Dibromo-4-fluorobenzene and related fluorobenzenes are subjects of study in crystallography. Researchers explore the C-H···F interactions in their crystal structures, which is crucial in understanding the weak acceptor capabilities of the C-F group and the overall structural behavior of these compounds (Thalladi et al., 1998).

Electrochemical Applications

Electrochemical fluorination is another significant application. 1,2-Dibromo-4-fluorobenzene undergoes electrochemical fluorination, leading to the formation of various fluorinated compounds. This process is essential in the synthesis of specialty chemicals and pharmaceutical intermediates (Momota, Mukai, Kato, & Morita, 1998).

Safety And Hazards

1,2-Dibromo-4-fluorobenzene may cause skin irritation and serious eye irritation . It may be harmful if swallowed or inhaled, and may cause respiratory irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

properties

IUPAC Name

1,2-dibromo-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2F/c7-5-2-1-4(9)3-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNTGKISRXVFIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178355
Record name 1,2-Dibromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dibromo-4-fluorobenzene

CAS RN

2369-37-1
Record name 1,2-Dibromo-4-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2369-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromofluorobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002369371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dibromo-4-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60178355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dibromo-4-fluorobenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIBROMOFLUOROBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT2BM2GZF4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
S Iqbal, M Sharif - Synlett, 2021 - thieme-connect.com
Organofluorine compounds have gained interest in the fields of pharmaceuticals, agrochemicals, diagnostics, materials, and catalysis. Suzuki–Miyaura coupling reactions of fluorinated …
Number of citations: 1 www.thieme-connect.com
A Lorbach, C Reus, M Bolte, HW Lerner… - … Synthesis & Catalysis, 2010 - Wiley Online Library
2‐Bis(trimethylsilyl)benzene is the key starting material for the synthesis of efficient benzyne precursors and certain luminescent π‐conjugated materials. We now report that it can be …
Number of citations: 42 onlinelibrary.wiley.com
M Sharif, A Maalik, S Reimann, H Feist, J Iqbal… - Journal of Fluorine …, 2013 - Elsevier
A variety of fluorinated terphenyls were prepared by site-selective Suzuki–Miyaura cross-coupling reactions of dibrominated fluorobenzenes, such as 1,2-dibromo-3,5-difluorobenzene, …
Number of citations: 16 www.sciencedirect.com
ZM Li, B Shuai, C Ma, P Fang… - Chinese Journal of …, 2022 - Wiley Online Library
Comprehensive Summary Electrochemical nickel‐catalyzed syntheses of triphenylenes by a) reductive trimerization of ortho‐dibromobenzenes or ortho‐bromoarylsulfurofluoridates, or …
Number of citations: 9 onlinelibrary.wiley.com
MP Doyle, B Siegfried, JF Dellaria Jr - The Journal of Organic …, 1977 - ACS Publications
Alkyl nitrites and anhydrouscopper (II) halides rapidly convert arylamines into aryl chlorides and bromides in high yield. One molar equivalent of alkyl nitrite and 0.5 molar equivof …
Number of citations: 319 pubs.acs.org
HS Steingruber, P Mendioroz, MJ Castro, MA Volpe - Synthesis, 2022 - thieme-connect.com
In order to develop an efficient, rapid, and modular cascade strategy for the direct synthesis of acridones, palladium supported on sulfated alumina and microwave activation are …
Number of citations: 0 www.thieme-connect.com
Z Iqbal - 2010 - ub01.uni-tuebingen.de
Glycosylated phthalocyanines (Pc’s) despite their great potential for the generation of reactive oxygen species (singlet oxygen), are less common in literature. Reactive oxygen species …
Number of citations: 2 ub01.uni-tuebingen.de
Z Iqbal, A Lyubimtsev, M Hanack - Synlett, 2008 - thieme-connect.com
An easy synthetic method to obtain phthalonitriles from o-dibromobenzenes under mild conditions in high yields using Zn (CN) 2 and a catalytic amount of tris (dibenzylideneacetone) …
Number of citations: 40 www.thieme-connect.com
A Maalik - 2011 - Dissertation, Rostock, Universität …
Number of citations: 0

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